molecular formula C9H19N B13518952 (1-Butylcyclobutyl)methanamine

(1-Butylcyclobutyl)methanamine

Katalognummer: B13518952
Molekulargewicht: 141.25 g/mol
InChI-Schlüssel: HLXMISBULMHAJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Butylcyclobutyl)methanamine is an organic compound that belongs to the class of amines. It is characterized by a cyclobutyl ring substituted with a butyl group and a methanamine group. The molecular formula of this compound is C9H19N, and it has a molecular weight of 141.25 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butylcyclobutyl)methanamine can be achieved through several methods. One common approach involves the reaction of cyclobutanemethanamine with butyl bromide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Cyclobutanemethanamine and butyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The cyclobutanemethanamine is dissolved in an appropriate solvent, such as ethanol or acetonitrile. Butyl bromide is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may include distillation, crystallization, or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Butylcyclobutyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1-Butylcyclobutyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (1-Butylcyclobutyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Butylcyclobutyl)methanamine is unique due to the presence of both a cyclobutyl ring and a butyl group, which may confer distinct chemical and biological properties compared to its analogs. The combination of these structural features can influence its reactivity, stability, and interactions with biological targets .

Eigenschaften

Molekularformel

C9H19N

Molekulargewicht

141.25 g/mol

IUPAC-Name

(1-butylcyclobutyl)methanamine

InChI

InChI=1S/C9H19N/c1-2-3-5-9(8-10)6-4-7-9/h2-8,10H2,1H3

InChI-Schlüssel

HLXMISBULMHAJS-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(CCC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.